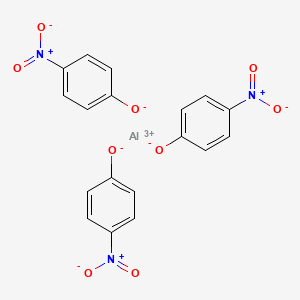
IHMT-PI3Kdelta-372 S-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IHMT-PI3Kdelta-372 S-isomer is a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kdelta). It has an IC50 value of 14 nM, indicating its high efficacy in inhibiting PI3Kdelta activity. This compound is particularly noted for its high selectivity over other class I PI3Ks and other protein kinases, making it a valuable tool in scientific research, especially in the study of chronic obstructive pulmonary disease (COPD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IHMT-PI3Kdelta-372 S-isomer involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluoroquinazolinone moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The compound is produced under strict quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
IHMT-PI3Kdelta-372 S-isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
IHMT-PI3Kdelta-372 S-isomer has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway.
Biology: The compound is employed in cellular assays to investigate its effects on cell signaling and function.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects, particularly in the treatment of COPD.
Mechanism of Action
IHMT-PI3Kdelta-372 S-isomer exerts its effects by selectively inhibiting the activity of PI3Kdelta. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. By targeting PI3Kdelta, the compound can modulate inflammatory responses and improve lung function in models of COPD .
Comparison with Similar Compounds
Similar Compounds
- PI5P4Ks-IN-2
- CXJ-2
- WYE-687
- WYE-354
- PIK-294
- iMDK
- NSC781406
- Desmethyl-VS-5584
Uniqueness
IHMT-PI3Kdelta-372 S-isomer stands out due to its high selectivity for PI3Kdelta over other class I PI3Ks and protein kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its efficacy in preclinical models of COPD highlights its promise in treating inflammatory diseases .
Properties
Molecular Formula |
C26H23F2N7O2 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]propyl]-3-cyclopropyl-5-fluoroquinazolin-4-one |
InChI |
InChI=1S/C26H23F2N7O2/c1-3-18(24-32-17-6-4-5-15(27)20(17)26(36)34(24)14-8-9-14)35-25-21(23(29)30-12-31-25)22(33-35)13-7-10-19(37-2)16(28)11-13/h4-7,10-12,14,18H,3,8-9H2,1-2H3,(H2,29,30,31)/t18-/m0/s1 |
InChI Key |
HTUBTEAYSCSTIY-SFHVURJKSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)
![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)
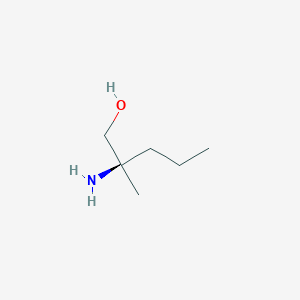
![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
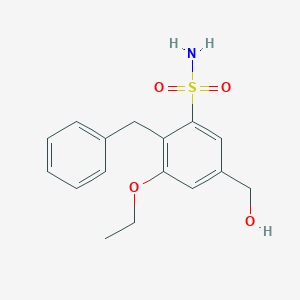
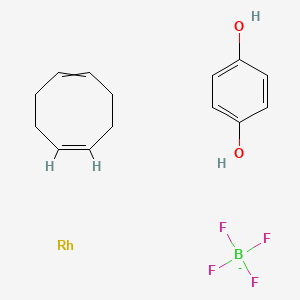
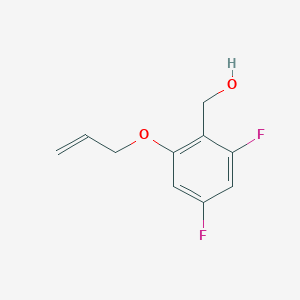

![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)

